cis-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Chemical Structure Analysis
- Preparation of Isoindolo[1,3]- and -[3,1]benzoxazinones and -[2,4]benzoxazepinones : Through reactions involving "cis-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid," researchers have prepared various partially or fully saturated isoindolo[1,2-b][1,3]- and -[2,1-a][3,1]benzoxazinones methylene-bridged derivatives and [1,2-c][2,4]benzoxazepinones. The steric structures of these compounds were established using 1H and 13C NMR spectroscopy, showcasing the compound's utility in synthesizing complex organic structures with potential applications in medicinal chemistry (Sohár, Stájer, Nagy, & Bernáth, 1995).
Bioanalytical Applications
- Monitoring of Pyrethroid Metabolites : A study developed a method for determining pyrethroid metabolites in human urine, indicating the use of similar chemical structures in analytical chemistry for environmental and biological monitoring. This research underscores the broader utility of such compounds in developing methodologies for detecting environmental contaminants (Arrebola, Martínez-vidal, Fernandez-Gutiérrez, & Akhtar, 1999).
Organic Synthesis and Catalysis
- Synthesis of Aminocarbene Complexes : Metal-mediated reactions utilizing structures analogous to "cis-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid" have been explored for creating aminocarbene complexes, demonstrating the compound's relevance in the field of catalysis and synthetic organic chemistry. This research highlights the potential of such chemicals in facilitating the development of new catalytic systems for organic synthesis (Luzyanin et al., 2009).
Environmental Monitoring
- Determination of Pyrethroid Metabolites : Studies have employed similar chemical structures for the analytical detection of pyrethroid metabolites in human urine, showcasing the environmental and health monitoring applications. This reflects the broader utility of such compounds in assessing exposure to pesticides and understanding their impact on human health (Baker, Olsson, & Barr, 2004).
properties
IUPAC Name |
(1R,2S)-2-(3-methylbenzoyl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15(17)18/h4-6,9,12-13H,2-3,7-8H2,1H3,(H,17,18)/t12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSIEUMRWFFUAB-QWHCGFSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2CCCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)[C@H]2CCCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641345 | |
Record name | (1R,2S)-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid | |
CAS RN |
733742-60-4 | |
Record name | (1R,2S)-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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